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Abstract
Envonalkib (also known as TQ-B3139) is a potent, orally bioavailable small-molecule tyrosine

kinase inhibitor (TKI) targeting anaplastic lymphoma kinase (ALK), ROS1, and the

mesenchymal-epithelial transition factor (c-Met).[1][2] The c-Met receptor tyrosine kinase and

its ligand, hepatocyte growth factor (HGF), are key regulators of cell proliferation, migration,

and invasion. Dysregulation of the HGF/c-Met signaling pathway is a known driver in the

progression of numerous human cancers and a mechanism of acquired resistance to other

targeted therapies.[2] Envonalkib has demonstrated significant inhibitory activity against c-

Met, suggesting its therapeutic potential in tumors where c-Met signaling is a critical

dependency. This technical guide provides an in-depth overview of the mechanism of c-Met

phosphorylation inhibition by Envonalkib, supported by preclinical data, detailed experimental

methodologies, and visual representations of the core biological processes.

Introduction to c-Met Signaling and Envonalkib
The c-Met receptor, upon binding its ligand HGF, undergoes dimerization and

autophosphorylation at key tyrosine residues (Tyr1234/1235) within its kinase domain. This

phosphorylation event activates a cascade of downstream signaling pathways, primarily the

phosphatidylinositol 3-kinase (PI3K)/AKT and the mitogen-activated protein kinase

(MAPK)/extracellular signal-regulated kinase (ERK) pathways, which promote cell growth,

survival, and motility.[3][4] Aberrant c-Met activation, through overexpression, gene
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amplification, or mutation, is a significant oncogenic driver in various malignancies, including

non-small cell lung cancer (NSCLC).[3]

Envonalkib is a multi-targeted TKI that has shown high potency against c-Met.[1][5] Preclinical

data have indicated that Envonalkib is superior to crizotinib in malignancies where c-Met

activation is a cause of acquired resistance.[2] This activity against c-Met is a crucial

component of its therapeutic profile, offering a potential strategy to overcome resistance to

other TKIs and to treat tumors with primary c-Met dysregulation.

Quantitative Analysis of Envonalkib's Inhibitory
Activity
Envonalkib has been evaluated in cell-free enzymatic assays to determine its direct inhibitory

effect on c-Met kinase activity. The half-maximal inhibitory concentration (IC50) is a standard

measure of a drug's potency.

Target Kinase Inhibitor IC50 (nM) Assay Type Reference

c-Met
Envonalkib (TQ-

B3139)
12.5 Cell-free [1]

ALK
Envonalkib (TQ-

B3139)
14.3 Cell-free [1]

ALK (Wild-Type)
Envonalkib (TQ-

B3139)
1.96 Not Specified [6]

ALK (L1196M

mutant)

Envonalkib (TQ-

B3139)
35.1 Not Specified [6]

ALK (G1269S

mutant)

Envonalkib (TQ-

B3139)
61.3 Not Specified [6]

c-Met Crizotinib 11 Cell-based [6]

ALK Crizotinib 24 Cell-based [6]

This table summarizes the reported IC50 values for Envonalkib and the comparator, Crizotinib,

against their target kinases.
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Mechanism of Action: Inhibition of c-Met
Phosphorylation
Envonalkib functions as an ATP-competitive inhibitor of the c-Met kinase domain. By binding

to the ATP-binding pocket of unphosphorylated c-Met, it prevents the transfer of a phosphate

group from ATP to the tyrosine residues in the activation loop. This direct inhibition of

autophosphorylation is the critical step in blocking the activation of the receptor and all

subsequent downstream signaling.

c-Met Signaling Pathway and Envonalkib's Point of
Inhibition
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Caption: c-Met signaling pathway and the inhibitory action of Envonalkib.

Experimental Protocols
The following are detailed methodologies for key experiments to assess the inhibition of c-Met

phosphorylation by Envonalkib. These protocols are based on standard techniques used in
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the field for evaluating c-Met inhibitors.

Cell-Free Enzymatic Assay for IC50 Determination
Objective: To determine the direct inhibitory effect of Envonalkib on the kinase activity of

recombinant c-Met.

Materials:

Recombinant human c-Met kinase domain

Envonalkib (TQ-B3139)

ATP

Poly(Glu, Tyr) 4:1 peptide substrate

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM

DTT)

ADP-Glo™ Kinase Assay kit (Promega) or similar

384-well plates

Plate reader capable of luminescence detection

Procedure:

Prepare a serial dilution of Envonalkib in DMSO, followed by a further dilution in kinase

buffer.

In a 384-well plate, add the recombinant c-Met kinase and the peptide substrate.

Add the diluted Envonalkib or DMSO (vehicle control) to the wells.

Incubate for 10-15 minutes at room temperature.

Initiate the kinase reaction by adding ATP.
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Incubate for 1 hour at room temperature.

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent

and a luminescence plate reader, following the manufacturer's instructions.

Calculate the percentage of inhibition for each Envonalkib concentration relative to the

DMSO control.

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blot Analysis of c-Met Phosphorylation in Cells
Objective: To assess the effect of Envonalkib on c-Met phosphorylation in a cellular context.

Materials:

Cancer cell line with known c-Met expression (e.g., NCI-H3122, SU-DHL-1)

Envonalkib (TQ-B3139)

HGF (optional, for inducing c-Met phosphorylation)

Cell culture medium and supplements

PBS (phosphate-buffered saline)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-GAPDH

(loading control)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Seed cells in a 6-well plate and allow them to adhere overnight.

Treat the cells with varying concentrations of Envonalkib or DMSO for a specified time (e.g.,

2-4 hours).

For HGF-induced phosphorylation, serum-starve the cells before treatment and then

stimulate with HGF for 15-30 minutes prior to lysis.

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Clarify the lysates by centrifugation and determine the protein concentration using a BCA

assay.

Denature the protein samples and separate them by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (anti-phospho-c-Met) overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system.
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Strip the membrane and re-probe with anti-total c-Met and anti-GAPDH antibodies to ensure

equal loading.

Experimental Workflow Visualization
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Caption: Workflow for Western Blot analysis of c-Met phosphorylation.
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Downstream Signaling Effects of Envonalkib
By inhibiting c-Met phosphorylation, Envonalkib is expected to block the activation of its key

downstream signaling pathways, the PI3K/AKT and MAPK/ERK pathways. This disruption

leads to several anti-tumor effects:

Inhibition of Cell Proliferation: Both the PI3K/AKT and MAPK/ERK pathways are crucial for

cell cycle progression. Their inhibition by Envonalkib can lead to G1 cell cycle arrest.[1]

Induction of Apoptosis: The PI3K/AKT pathway is a major pro-survival pathway. Its

suppression can lead to the upregulation of pro-apoptotic proteins and ultimately,

programmed cell death.[1]

Reduced Cell Motility and Invasion: c-Met signaling is a key driver of the epithelial-

mesenchymal transition (EMT), a process that enhances cell motility and invasion. Inhibition

of this pathway can reverse these effects.

Conclusion
Envonalkib is a potent inhibitor of c-Met phosphorylation, with a low nanomolar IC50 value in

enzymatic assays.[1] Its mechanism of action, centered on the direct inhibition of c-Met

autophosphorylation, effectively abrogates downstream signaling through the PI3K/AKT and

MAPK/ERK pathways. This leads to a reduction in tumor cell proliferation, survival, and

invasion. The ability of Envonalkib to potently inhibit c-Met, a known mechanism of resistance

to other TKIs, positions it as a valuable therapeutic agent in the landscape of targeted cancer

therapy. Further preclinical and clinical investigations will continue to elucidate the full potential

of Envonalkib in c-Met-driven malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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